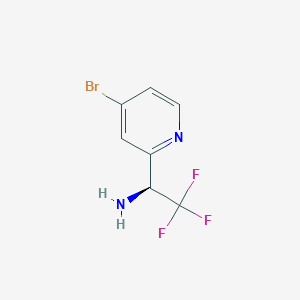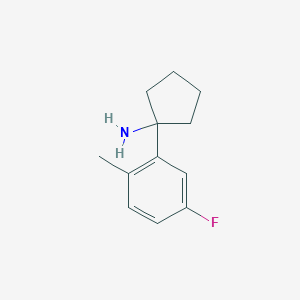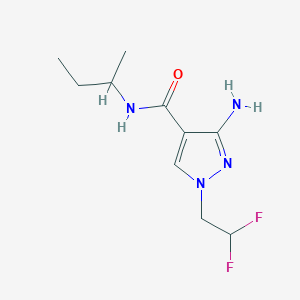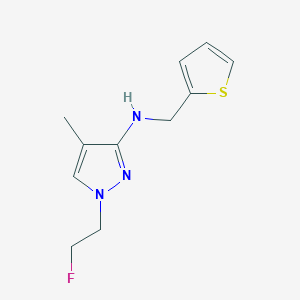
(S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-bromopiridin-2-il)-2,2,2-trifluoroetan-1-amina es un compuesto quiral que presenta un grupo bromopiridina y un grupo trifluoroetilamina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (S)-1-(4-bromopiridin-2-il)-2,2,2-trifluoroetan-1-amina generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con 4-bromopiridina y 2,2,2-trifluoroetilamina.
Condiciones de reacción: La reacción se lleva a cabo en condiciones controladas, a menudo involucrando una base como hidruro de sodio o carbonato de potasio para facilitar la sustitución nucleofílica.
Purificación: El producto se purifica utilizando técnicas como recristalización o cromatografía en columna para obtener el enantiómero deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de (S)-1-(4-bromopiridin-2-il)-2,2,2-trifluoroetan-1-amina puede involucrar:
Reactores a gran escala: Utilizando reactores a gran escala para manejar cantidades masivas de materiales de partida.
Sistemas automatizados: Empleando sistemas automatizados para un control preciso de los parámetros de reacción.
Control de calidad: Implementando medidas de control de calidad rigurosas para garantizar la pureza y consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
(S)-1-(4-bromopiridin-2-il)-2,2,2-trifluoroetan-1-amina experimenta varios tipos de reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación o reducción dependiendo de los reactivos utilizados.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento como el acoplamiento de Suzuki o Heck para formar moléculas más complejas.
Reactivos y Condiciones Comunes
Nucleófilos: Los nucleófilos comunes incluyen aminas, tioles y alcoholes.
Agentes oxidantes: Reactivos como el permanganato de potasio o el peróxido de hidrógeno pueden utilizarse para la oxidación.
Catalizadores: Los catalizadores de paladio o níquel se utilizan a menudo en reacciones de acoplamiento.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de piridina sustituidos, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos.
Aplicaciones Científicas De Investigación
(S)-1-(4-bromopiridin-2-il)-2,2,2-trifluoroetan-1-amina tiene varias aplicaciones de investigación científica:
Química médica: Se utiliza en el desarrollo de compuestos farmacéuticos debido a su potencial actividad biológica.
Síntesis orgánica: El compuesto sirve como bloque de construcción para la síntesis de moléculas más complejas.
Ciencia de materiales: Se utiliza en el diseño de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de (S)-1-(4-bromopiridin-2-il)-2,2,2-trifluoroetan-1-amina implica su interacción con objetivos moleculares específicos. El grupo bromopiridina puede unirse a ciertas enzimas o receptores, mientras que el grupo trifluoroetilamina puede mejorar su afinidad de unión y selectividad. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
(S)-(4-bromopiridin-2-il)(fenil)metanol: Un compuesto similar con un grupo fenilo en lugar de un grupo trifluoroetilamina.
4-[(4-bromofenil)etinil]piridina: Otro compuesto relacionado con un grupo etinil.
Singularidad
(S)-1-(4-bromopiridin-2-il)-2,2,2-trifluoroetan-1-amina es único debido a la presencia del grupo trifluoroetilamina, que imparte propiedades químicas y físicas distintas. Esto lo hace particularmente valioso en aplicaciones donde se requieren interacciones específicas con objetivos moleculares.
Propiedades
Fórmula molecular |
C7H6BrF3N2 |
|---|---|
Peso molecular |
255.03 g/mol |
Nombre IUPAC |
(1S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-1-2-13-5(3-4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
Clave InChI |
QLFQQSHAAOBALM-LURJTMIESA-N |
SMILES isomérico |
C1=CN=C(C=C1Br)[C@@H](C(F)(F)F)N |
SMILES canónico |
C1=CN=C(C=C1Br)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11736169.png)


amine](/img/structure/B11736184.png)




![2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11736236.png)
![2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B11736239.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11736247.png)
![1-Ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11736248.png)
![[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736254.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11736276.png)
